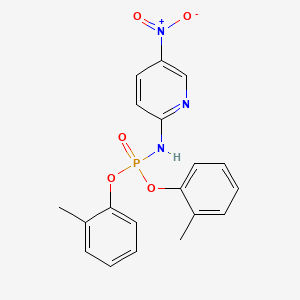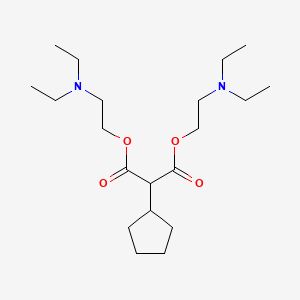
CID 78062254
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78062254” is known as Vanadium Germanide. It is a chemical compound composed of vanadium and germanium, with the molecular formula GeV₃. Vanadium Germanide is a ceramic solid that can exist in various forms such as powder and sputtering targets. It has a cubic crystal structure and is known for its high purity levels, which can range from 99% to 99.999% .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Vanadium Germanide typically involves the reaction of vanadium and germanium under controlled conditions. One common method is the direct combination of elemental vanadium and germanium at high temperatures. This process requires a vacuum or inert atmosphere to prevent oxidation and other side reactions. The reaction can be represented as:
3V+Ge→GeV3
Industrial Production Methods
In industrial settings, Vanadium Germanide is produced using advanced metallurgical techniques. These methods often involve the use of high-temperature furnaces and controlled atmospheres to ensure the purity and consistency of the final product. The materials are typically melted together and then allowed to cool slowly to form the desired crystalline structure.
Análisis De Reacciones Químicas
Types of Reactions
Vanadium Germanide can undergo various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced by hydrogen or other reducing agents.
Substitution: Can participate in substitution reactions with other elements or compounds.
Common Reagents and Conditions
Oxidation: Typically requires an oxygen-rich environment at elevated temperatures.
Reduction: Often involves hydrogen gas or other reducing agents at high temperatures.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products Formed
Oxidation: Forms vanadium oxides and germanium oxides.
Reduction: Produces elemental vanadium and germanium.
Substitution: Results in various substituted vanadium or germanium compounds.
Aplicaciones Científicas De Investigación
Vanadium Germanide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical devices and treatments.
Industry: Utilized in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of Vanadium Germanide involves its interaction with various molecular targets and pathways. In catalytic applications, it can facilitate the conversion of reactants to products by providing an active surface for the reaction. In biological systems, it may interact with proteins and enzymes, affecting their function and activity.
Comparación Con Compuestos Similares
Vanadium Germanide can be compared with other similar compounds such as:
Vanadium Carbide (VC): Known for its hardness and high melting point.
Vanadium Nitride (VN): Used in hard coatings and as a catalyst.
Germanium Carbide (GeC): Investigated for its electronic properties.
Vanadium Germanide is unique due to its combination of vanadium and germanium, which imparts specific properties that are not found in other similar compounds. Its high purity and cubic crystal structure make it particularly valuable in various high-tech applications.
Propiedades
Fórmula molecular |
GeV3 |
|---|---|
Peso molecular |
225.45 g/mol |
InChI |
InChI=1S/Ge.3V |
Clave InChI |
BRDAKXLQJWPVEF-UHFFFAOYSA-N |
SMILES canónico |
[V].[V].[V].[Ge] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


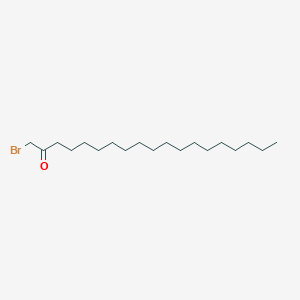


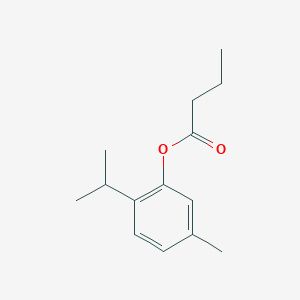
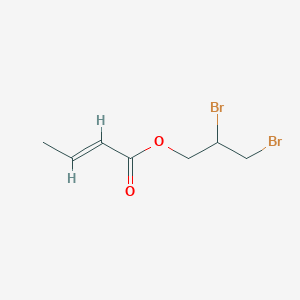

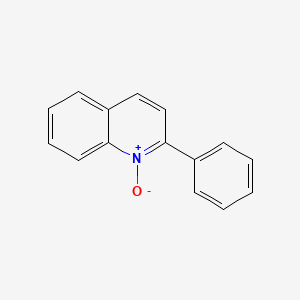
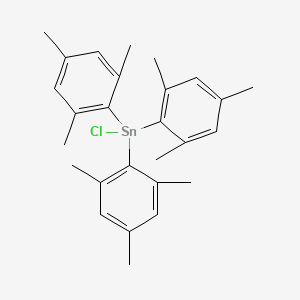
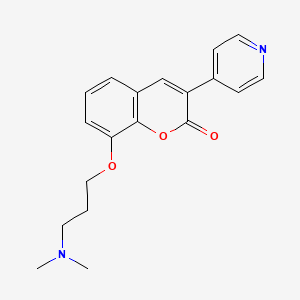
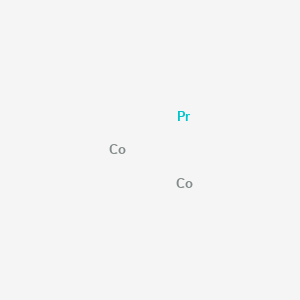
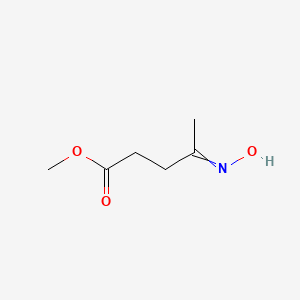
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739421.png)
